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molecular formula C11H10N2O B017474 4-(4-Aminophenoxy)pyridine CAS No. 102877-78-1

4-(4-Aminophenoxy)pyridine

Cat. No. B017474
M. Wt: 186.21 g/mol
InChI Key: IHAFMSZIVGDZTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07652022B2

Procedure details

A solution of 4-aminophenol (15 g, 0.135 mol), 4-chloropyridine hydrochloride (22.5 g, 0.148 mol), and KOtBu (45.8 g, 0.404 mol) in DMPU (208 ml) and DMF (52 ml) is stirred at 100° C. for 24 h, cooled to rt, poured into H2O (0.6 L), and extracted with AcOEt (150 ml, 6×). The combined organic phases are washed with H2O (100 ml, 2×), brine (100 ml, 2×), dried (Na2SO4), concentrated under reduced pressure, and flash chromatographed (silica gel, 4.5×25 cm; AcOEt/hexane=1:9→3:7) to give the title compound of Stage 1.1 as a colorless solid: M+H=187.2; 1H-NMR (400 MHz, DMSO-d6): 8.37 (d, 6.5 Hz, 2H, pyridinyl), 6.79 (d, 9.5 Hz, 2H, phenyl), 6.78 (d, 9.5 Hz, 2H, pyridinyl) 5.12 (s, 2H, NH2); Rf (AcOEt/CH2Cl2=3:7): 0.23; m.p.=165.8-166.6° C.
Quantity
15 g
Type
reactant
Reaction Step One
Name
4-chloropyridine hydrochloride
Quantity
22.5 g
Type
reactant
Reaction Step One
Name
Quantity
45.8 g
Type
reactant
Reaction Step One
Name
Quantity
208 mL
Type
solvent
Reaction Step One
Name
Quantity
52 mL
Type
solvent
Reaction Step One
Name
Quantity
0.6 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.Cl.Cl[C:11]1[CH:16]=[CH:15][N:14]=[CH:13][CH:12]=1.CC([O-])(C)C.[K+].O>CN1C(=O)N(C)CCC1.CN(C=O)C>[N:14]1[CH:15]=[CH:16][C:11]([O:8][C:5]2[CH:6]=[CH:7][C:2]([NH2:1])=[CH:3][CH:4]=2)=[CH:12][CH:13]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
NC1=CC=C(C=C1)O
Name
4-chloropyridine hydrochloride
Quantity
22.5 g
Type
reactant
Smiles
Cl.ClC1=CC=NC=C1
Name
Quantity
45.8 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
208 mL
Type
solvent
Smiles
CN1CCCN(C1=O)C
Name
Quantity
52 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.6 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt (150 ml, 6×)
WASH
Type
WASH
Details
The combined organic phases are washed with H2O (100 ml, 2×), brine (100 ml, 2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure, and flash
CUSTOM
Type
CUSTOM
Details
chromatographed (silica gel, 4.5×25 cm; AcOEt/hexane=1:9→3:7)

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)OC1=CC=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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